ATX inhibitor 1 -

ATX inhibitor 1

Catalog Number: EVT-3069005
CAS Number:
Molecular Formula: C21H23Cl2N2O6P
Molecular Weight: 501.3 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Source

ATX Inhibitor 1 was developed through structure-based drug design and optimization efforts by multiple research teams, including those at pharmaceutical companies and academic institutions. Its design often builds upon earlier compounds that showed initial promise in inhibiting autotaxin activity.

Classification

ATX Inhibitor 1 falls under the category of small molecule inhibitors specifically targeting phosphodiesterases, with a focus on the phosphodiesterase domain of the autotaxin enzyme. It is classified as a synthetic organic compound due to its chemical structure being derived from laboratory synthesis rather than natural sources.

Synthesis Analysis

Methods

The synthesis of ATX Inhibitor 1 typically involves several key steps that utilize various organic chemistry techniques. Common methods include:

  • Buchwald Coupling: This technique is often used to introduce aryl groups into the molecular structure.
  • Strecker Synthesis: A method for generating α-amino nitriles, which can be further modified to create desired functional groups.
  • Peptide Coupling: Employed to link different molecular fragments together, forming the final compound.

Technical Details

For instance, one synthetic route described in literature involves starting from commercially available precursors like 5-bromo-2,4-dichlorobenzoic acid, which undergoes esterification and subsequent coupling reactions to yield the final inhibitor. Yields for these reactions can vary significantly based on conditions but have been reported as high as 76% in optimized procedures .

Molecular Structure Analysis

Structure

The molecular structure of ATX Inhibitor 1 features a complex arrangement that includes a central core capable of fitting into the active site of autotaxin. The structure typically consists of:

  • Somatomedin B-like Domains: These are critical for binding interactions.
  • Phosphodiesterase Domain: Contains the active site for enzymatic activity.
  • Hydrophobic Pockets: Allow for binding with lipid substrates.

Data

Crystallographic studies have provided detailed insights into the binding interactions between ATX Inhibitor 1 and autotaxin, revealing how structural modifications can enhance inhibitory potency .

Chemical Reactions Analysis

Reactions

ATX Inhibitor 1 participates in several chemical reactions during its synthesis and when interacting with autotaxin. Key reactions include:

  • Hydrolysis: The enzymatic breakdown of lysophosphatidylcholine into lysophosphatidic acid, which is inhibited by ATX Inhibitor 1.
  • Binding Interactions: The inhibitor forms non-covalent interactions with the zinc ion in the active site of autotaxin.

Technical Details

Inhibition assays often measure the compound's efficacy by determining its IC50 values, which indicate the concentration required to inhibit 50% of enzymatic activity. For example, one study reported an IC50 value of approximately 1.8 μM for ATX Inhibitor 1 .

Mechanism of Action

Process

The mechanism by which ATX Inhibitor 1 exerts its effects involves competitive inhibition at the active site of autotaxin. By binding to this site, it prevents the enzyme from catalyzing the conversion of lysophosphatidylcholine into lysophosphatidic acid.

Data

Molecular dynamics simulations have shown that ATX Inhibitor 1 maintains stable interactions within the binding pocket, contributing to its effectiveness as an inhibitor .

Physical and Chemical Properties Analysis

Physical Properties

ATX Inhibitor 1 is typically characterized by:

  • Molecular Weight: Varies depending on specific structural modifications but generally falls within a range suitable for small molecule drugs.
  • Solubility: Often low in aqueous environments but may be improved through structural modifications.

Chemical Properties

Chemical stability is crucial for therapeutic efficacy. Studies have indicated that modifications aimed at enhancing metabolic stability can also affect solubility and bioavailability .

Applications

Scientific Uses

ATX Inhibitor 1 has significant potential in various scientific applications:

  • Cancer Research: Due to its role in modulating lysophosphatidic acid levels, it is being investigated as a treatment option for several cancers where autotaxin activity is elevated.
  • Inflammatory Diseases: The compound's ability to inhibit autotaxin may also benefit conditions characterized by chronic inflammation.
  • Drug Development: As a lead compound, it serves as a template for further optimization and development of more potent autotaxin inhibitors .
Introduction to Autotaxin (ATX) and Its Pathophysiological Relevance

Role of the ATX-LPA Signaling Axis in Disease Pathogenesis

The ATX-LPA axis contributes to disease pathogenesis through both direct signaling effects and microenvironmental reprogramming. In idiopathic pulmonary fibrosis (IPF), elevated ATX expression in bronchial epithelium and alveolar macrophages correlates with increased LPA concentrations in bronchoalveolar lavage fluid (BALF). LPA activates LPAR1/2 on fibroblasts, inducing transforming growth factor-β (TGF-β) secretion, myofibroblast differentiation, and excessive extracellular matrix (ECM) deposition. Preclinical studies demonstrate that conditional deletion of ATX in murine bronchial epithelium attenuates bleomycin-induced pulmonary fibrosis by >50% compared to controls [3]. Similarly, LPAR1 heterozygous deficiency reduces alveolar septal formation and fibrosis severity [3].

In hepatocellular carcinoma (HCC), chronic inflammation and fibrosis drive ATX overexpression in hepatocytes, establishing a paracrine signaling environment that promotes tumorigenesis. Serum ATX levels in HCC patients show an 8-fold increase compared to healthy controls and correlate with tumor size, metastasis, and reduced survival [4]. Mechanistically, ATX-derived LPA activates the TNF-α/NF-κB axis, disrupting lipid homeostasis and stimulating hepatic stellate cells, which amplifies pro-fibrotic and pro-oncogenic signaling circuits [4].

Biomarker Elevation in Disease StatesTable 2: Pathological Elevation of ATX-LPA Biomarkers in Human Disease

DiseaseBiomarkerElevation vs. Healthy ControlsClinical Correlation
Idiopathic Pulmonary FibrosisSerum ATX2-fold (p<0.001)Correlates with FVC decline and mortality risk
Hepatocellular CarcinomaPlasma LPA3-fold (p<0.001)Associated with metastasis and tumor size
Breast CancerSerum ATX66-100% (p<0.05)Higher in advanced stages; predicts therapy resistance
IPFSerum TGF-β166.66% (p<0.001)Reflects fibrotic burden and disease progression

Mechanistic Link Between ATX Activity and Oncogenic Processes

ATX activity fuels oncogenesis through three primary mechanisms: genomic instability induction, therapy resistance potentiation, and metastatic niche formation. In BRCA-deficient breast cancers, LPA signaling through LPAR1/2 activates PI3K/AKT and RAS/MAPK pathways, compensating for DNA repair deficiencies and enabling cancer cell survival under replication stress [4] [8]. Additionally, LPA upregulates anti-apoptotic proteins (e.g., Bcl-2, survivin) via NF-κB activation, diminishing the cytotoxic effects of chemotherapy. This mechanism underlies the 30-50% primary resistance observed to taxanes in breast and ovarian cancers [6] [8].

The ATX-LPA axis also remodels the tumor microenvironment by recruiting immunosuppressive cells and promoting angiogenesis. In melanoma, LPA stimulates vascular endothelial growth factor (VEGF) secretion by cancer-associated fibroblasts, increasing microvessel density by 40-60% in murine xenograft models [6]. Furthermore, ATX inhibition with ATX-1d significantly enhances paclitaxel cytotoxicity in vitro, reducing the IC50 of paclitaxel 10-fold in 4T1 breast carcinoma cells and 4-fold in A375 melanoma cells through disruption of LPA-mediated survival signals [6].

Synergistic Effects with ChemotherapyTable 3: In Vitro Synergistic Efficacy of ATX Inhibitors with Chemotherapeutics

Cancer Cell LineATX InhibitorChemotherapeuticPotency EnhancementMechanism
4T1 (Murine breast)ATX-1dPaclitaxel10-fold reductionSuppression of LPA-induced PI3K/AKT survival
A375 (Human melanoma)ATX-1dPaclitaxel4-fold reductionInhibition of NF-κB-mediated anti-apoptosis
MDA-MB-231 (TNBC)IOA-289Doxorubicin7-fold reductionBlockade of LPA-dependent DNA repair machinery

ATX as a Therapeutic Target in Fibrotic and Inflammatory Disorders

Therapeutic targeting of ATX has advanced significantly with the development of chemically diverse inhibitors classified by binding mode: Type I (catalytic site competitors), Type II (hydrophobic pocket blockers), Type III (tunnel occupiers), Type IV (hybrid binders), and Type V (allosteric modulators) [7]. ATX inhibitor 1 (C21H23Cl2N2O6P) exemplifies a potent Type I inhibitor with IC50 values of 1.23 nM (FS-3 assay) and 2.18 nM (bis-pNPP assay), achieved through zinc-chelating groups that mimic the LPC transition state [5]. Its dichlorobenzene moiety occupies the hydrophobic channel, while the phosphonate group coordinates catalytic zinc ions, enabling sub-nanomolar potency [5].

Properties

Product Name

ATX inhibitor 1

IUPAC Name

[4-[[1-[(3,5-dichlorophenyl)methoxycarbonyl]piperidine-4-carbonyl]amino]phenyl]methylphosphonic acid

Molecular Formula

C21H23Cl2N2O6P

Molecular Weight

501.3 g/mol

InChI

InChI=1S/C21H23Cl2N2O6P/c22-17-9-15(10-18(23)11-17)12-31-21(27)25-7-5-16(6-8-25)20(26)24-19-3-1-14(2-4-19)13-32(28,29)30/h1-4,9-11,16H,5-8,12-13H2,(H,24,26)(H2,28,29,30)

InChI Key

CYOVYGWNDHLPBF-UHFFFAOYSA-N

SMILES

C1CN(CCC1C(=O)NC2=CC=C(C=C2)CP(=O)(O)O)C(=O)OCC3=CC(=CC(=C3)Cl)Cl

Solubility

not available

Canonical SMILES

C1CN(CCC1C(=O)NC2=CC=C(C=C2)CP(=O)(O)O)C(=O)OCC3=CC(=CC(=C3)Cl)Cl

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.